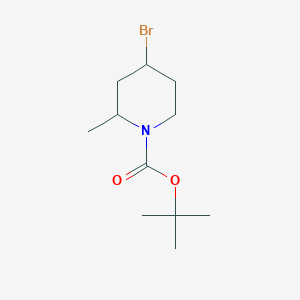
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid (CFTP) is an organic compound with a wide array of uses in scientific research and industrial applications. CFTP is a member of the acetic acid family, and is known for its stability and low toxicity. It is used in a variety of applications, from synthesis of pharmaceuticals to the production of polymers. In
Scientific Research Applications
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is widely used in scientific research due to its stability and low toxicity. It has been used in a variety of applications, including the synthesis of pharmaceuticals, the production of polymers, and as a reagent in organic synthesis. This compound is also used as a catalyst in the synthesis of polymers, and as a solvent in the production of polymers. In addition, this compound has been used in the synthesis of a variety of compounds, including nitroaromatic compounds, organosulfur compounds, and organophosphorus compounds.
Mechanism of Action
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound that acts as a proton donor, meaning that it can donate protons to other molecules. This allows this compound to act as an acid catalyst in the synthesis of polymers, and as a solvent in the production of polymers. This compound also acts as a reducing agent, meaning that it can reduce other molecules. This allows this compound to be used in the synthesis of a variety of compounds, including nitroaromatic compounds, organosulfur compounds, and organophosphorus compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have a protective effect against oxidative stress in cells, and has been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have an inhibitory effect on the production of reactive oxygen species, and has been shown to have a protective effect against DNA damage. Finally, this compound has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid in laboratory experiments include its stability and low toxicity. This compound is also relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, and is not very soluble in organic solvents. Additionally, this compound is not very reactive, and can be difficult to work with in certain laboratory applications.
Future Directions
The future of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is promising, as it has a variety of potential applications in scientific research and industrial applications. In the future, this compound may be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and organosulfur compounds. Additionally, this compound may be used in the production of polymers, and as a catalyst in the synthesis of polymers. Finally, this compound may be used in the synthesis of nitroaromatic compounds, organosulfur compounds, and organophosphorus compounds.
Synthesis Methods
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid can be synthesized through a variety of methods, including the hydrolysis of 2-chloro-3-fluoro-4-trifluoromethylphenylacetyl chloride. This reaction involves the conversion of the acyl chloride to the corresponding carboxylic acid via hydrolysis in the presence of an acid catalyst. The reaction can be conducted in a variety of solvents, including methanol, ethanol, and water. Other methods of synthesis include the reaction of 2-chloro-3-fluoro-4-trifluoromethylphenylacetyl chloride with an alcohol or amine, or the reaction of 2-chloro-3-fluoro-4-trifluoromethylphenylacetyl chloride with an alkyl halide.
properties
IUPAC Name |
2-[2-chloro-3-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-7-4(3-6(15)16)1-2-5(8(7)11)9(12,13)14/h1-2H,3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPVVEVHBAIVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)

![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)







